molecular formula C11H12F3NO2 B2544461 3-(Benzylamino)-4,4,4-trifluorobutanoic acid CAS No. 1022990-69-7

3-(Benzylamino)-4,4,4-trifluorobutanoic acid

Cat. No.: B2544461
CAS No.: 1022990-69-7
M. Wt: 247.217
InChI Key: QOKYUTHXJJSBLE-UHFFFAOYSA-N
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Description

3-(Benzylamino)-4,4,4-trifluorobutanoic acid is an organic compound characterized by the presence of a benzylamino group attached to a trifluorobutanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Benzylamino)-4,4,4-trifluorobutanoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as benzylamine and 4,4,4-trifluorobutanoic acid.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a suitable solvent and a catalyst to facilitate the reaction.

    Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent product quality and high yield.

Chemical Reactions Analysis

Types of Reactions

3-(Benzylamino)-4,4,4-trifluorobutanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The benzylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are often used for reduction reactions.

    Substitution Reagents: Various halogenating agents and nucleophiles can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzylamino-4,4,4-trifluorobutanoic acid oxides, while reduction may produce benzylamino-4,4,4-trifluorobutanol.

Scientific Research Applications

3-(Benzylamino)-4,4,4-trifluorobutanoic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials with unique properties, such as fluorinated polymers.

Mechanism of Action

The mechanism of action of 3-(Benzylamino)-4,4,4-trifluorobutanoic acid involves its interaction with specific molecular targets. The benzylamino group can form hydrogen bonds and other interactions with target molecules, while the trifluorobutanoic acid moiety can influence the compound’s overall reactivity and stability. These interactions can modulate various biochemical pathways and processes.

Comparison with Similar Compounds

Similar Compounds

    3-(Amino)-4,4,4-trifluorobutanoic acid: Lacks the benzyl group, resulting in different chemical properties and reactivity.

    3-(Benzylamino)-4,4,4-trifluoropentanoic acid: Has an additional carbon in the backbone, affecting its steric and electronic properties.

    3-(Benzylamino)-4,4,4-trifluorobutyric acid: Similar structure but with a different functional group, leading to variations in reactivity.

Uniqueness

3-(Benzylamino)-4,4,4-trifluorobutanoic acid is unique due to the presence of both the benzylamino group and the trifluorobutanoic acid moiety. This combination imparts distinct chemical properties, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

3-(benzylamino)-4,4,4-trifluorobutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12F3NO2/c12-11(13,14)9(6-10(16)17)15-7-8-4-2-1-3-5-8/h1-5,9,15H,6-7H2,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOKYUTHXJJSBLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(CC(=O)O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12F3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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